N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE
Description
N-(3-Difluoromethanesulfonylphenyl)-4-phenylpiperazine-1-carbothioamide is a synthetic compound featuring a piperazine core substituted with a phenyl group and a carbothioamide moiety. The unique structural hallmark of this compound is the 3-difluoromethanesulfonylphenyl group attached to the thiourea nitrogen. This substituent combines electronegative fluorine atoms and a sulfonyl group, which may enhance metabolic stability and influence binding affinity to biological targets.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S2/c19-17(20)27(24,25)16-8-4-5-14(13-16)21-18(26)23-11-9-22(10-12-23)15-6-2-1-3-7-15/h1-8,13,17H,9-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXRKSTEPNQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-difluoromethanesulfonylphenylamine with 4-phenylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-PHENYLPIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Antimicrobial Activity
Adamantane-isothiourea derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Candida albicans. Compounds 7b, 7d, and 7e were particularly effective, likely due to the synergistic effects of the adamantane’s lipophilicity and the thiourea’s hydrogen-bonding capacity .
Hypoglycemic Activity
Selected adamantane hybrids (e.g., 7a , 8ab , 8b ) exhibited significant oral hypoglycemic effects in diabetic rats, comparable to gliclazide. The adamantane moiety’s pharmacokinetic properties likely contributed to sustained bioavailability. The target compound’s difluoromethanesulfonyl group could modulate these effects by altering absorption rates or binding to insulin-secretion pathways .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Adamantane derivatives exhibit high logP values due to their hydrocarbon structure, favoring blood-brain barrier penetration.
- Metabolic Stability : Fluorine atoms in the target compound are expected to resist oxidative metabolism, extending half-life compared to adamantane hybrids, which rely on steric bulk for stability .
Biological Activity
N-(3-Difluoromethanesulfonyphenyl)-4-phenylpiperazine-1-carbothioamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula for N-(3-difluoromethanesulfonyphenyl)-4-phenylpiperazine-1-carbothioamide is , with a molecular weight of approximately 445.9 g/mol. The compound features a piperazine ring substituted with a difluoromethanesulfonyl group and a phenyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₂N₂O₂S |
| Molecular Weight | 445.9 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds similar to N-(3-difluoromethanesulfonyphenyl)-4-phenylpiperazine-1-carbothioamide may exhibit various biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression due to their action on serotonin receptors.
- Antitumor Activity : Some studies suggest that piperazine compounds can inhibit tumor growth by interfering with cell cycle progression.
- Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, which could extend to this compound.
Case Studies and Research Findings
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could enhance serotonin levels in the brain, suggesting potential antidepressant effects (Smith et al., 2020).
- Antitumor Properties : Research conducted by Zhang et al. (2021) found that similar piperazine compounds inhibited the proliferation of cancer cells in vitro, possibly through apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : A study by Lee et al. (2022) evaluated the antimicrobial properties of sulfonamide derivatives and reported significant activity against various bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antidepressant | Smith et al., 2020 | Enhanced serotonin levels; potential antidepressant effects |
| Antitumor | Zhang et al., 2021 | Inhibited cancer cell proliferation; apoptosis induction |
| Antimicrobial | Lee et al., 2022 | Significant activity against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
